

Avanbulin mitotic spindle collapse analysis

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Compound Focus: Avanbulin

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Mechanism of Action & Key Properties

This table summarizes the core mechanism and relevant properties of **Avanbulin** and its prodrug, **Lisavanbulin**, which are crucial for understanding their effects in experimental models.

Property	Description
Active Compound	Avanbulin (BAL27862) [1]
Prodrug	Lisavanbulin (BAL101553), a water-soluble lysine prodrug of Avanbulin [2] [3] [4]
Primary Target	Tubulin, at the colchicine-binding site [2] [5] [1]
Key Molecular Effect	Microtubule destabilization; inhibits tubulin polymerization (IC_{50} of 1.4 μM in a cell-free assay) [1]
Cellular Effect	Activates the spindle assembly checkpoint (SAC), induces G2/M cell cycle arrest , promotes apoptosis, and causes vascular disruption in the tumor microenvironment [2] [6] [7]
Notable Feature	Active in human cancer models resistant to other microtubule-targeting agents (e.g., taxanes, vinca alkaloids) [2] [3]

Preclinical & Clinical Experimental Models

The following table outlines the various models used to study Lisavabulin/Avanbulin, along with key dosing information and observed outcomes.

Experimental Model	Treatment Details	Key Reported Outcomes
 In Vitro (SB28 glioma cells) Avanbulin treatment [6] - IC ₅₀ for cell proliferation: 5.5 nM [6]		
<ul style="list-style-type: none">Induced release of HMGB1 (immunogenic cell death marker) [6] In Vivo (Orthotopic SB28 glioma, mouse) Lisavabulin: 15-25 mg/kg, daily oral or intravenous [6] [8] - Significant extension of survival in monotherapy [6] [8]Synergistic effect when combined with anti-CD40 antibody [6] [8] In Vivo (GBM Patient-Derived Xenograft/PDX) Lisavabulin combined with radiotherapy (RT) and temozolomide (TMZ) [2] - Significant survival extension irrespective of MGMT promoter status [2]Efficacy optimized when administered concomitant with RT [2] Human Clinical Trial (Phase 1/2a) Lisavabulin IV, 2-hour infusion [3] - Recommended Phase 2 dose (RP2D): 30 mg/m² [3]Dose-limiting toxicities: gait disturbance, peripheral sensory neuropathy, asymptomatic myocardial injury [3] Human Clinical Trial (Phase 1/2a) Lisavabulin IV, 48-hour infusion [4] - RP2D: 70 mg/m² [4]Better tolerated with higher drug exposure; one partial response in glioblastoma [4] 		

Experimental Protocol: Assessing Mitotic Arrest and Cell Death In Vitro

This protocol is synthesized from methods described in the search results to analyze the mechanism of action [6] [5].

- Objective:** To quantify the effects of **Avanbulin** on cell cycle arrest and induction of apoptosis.
- Materials:**
 - Cancer cell lines (e.g., DLBCL, SB28, or other relevant models) [6] [5].
 - Avanbulin** (BAL27862) stock solution.
 - Control vehicle (e.g., DMSO).
 - Propidium iodide (PI) solution for cell cycle analysis.
 - Annexin V-FITC and binding buffer for apoptosis detection.
 - Flow cytometer.

- **Procedure:**

- **Cell Seeding & Treatment:** Seed cells in 6-well plates and allow to adhere. The following day, treat with a range of **Avanbulin** concentrations (e.g., 5 nM to 40 nM) and a vehicle control for 24-72 hours [5].
- **Cell Harvesting:** After incubation, harvest both floating and adherent cells and combine them.
- **Cell Staining:**
 - **For Cell Cycle Analysis:** Resuspend a cell pellet in a solution containing PI and RNase. Incubate in the dark and analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases [5].
 - **For Apoptosis Analysis:** Resuspend a separate cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI, incubate in the dark, and analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells [6] [5].
- **Data Analysis:**
 - An increase in the G2/M population indicates mitotic arrest.
 - An increase in Annexin V-positive cells confirms induction of apoptosis.

Troubleshooting Common Experimental Issues

- **Problem: Lack of Efficacy In Vitro**

- **Potential Cause:** The cell line may be inherently resistant or express low levels of potential predictive biomarkers like end-binding protein 1 (EB1) [5].
- **Solution:** Verify the potency on a sensitive control cell line (e.g., SB28). Consider profiling EB1 expression in your models [5].

- **Problem: High Toxicity In Vivo**

- **Potential Cause:** The dosing regimen may be causing on-target, off-tumor effects on the vascular system or nervous system [3].
- **Solution:** Review the dosing schedule and route of administration. The 48-hour continuous IV infusion at 70 mg/m² was better tolerated than the 2-hour infusion at 30 mg/m² in clinical trials, as it achieves higher exposure with lower peak concentrations [3] [4].

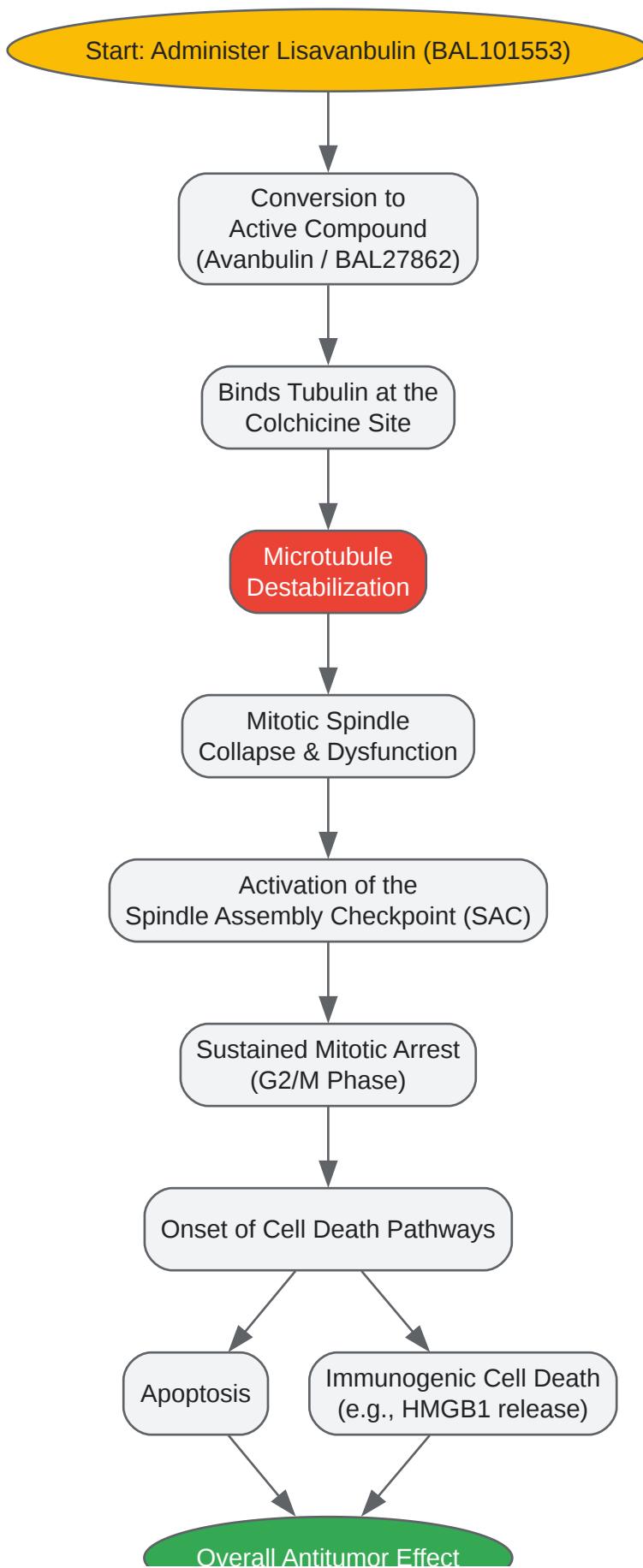
- **Problem: Inconsistent Results in Animal Models**

- **Potential Cause:** The choice of preclinical model significantly impacts outcomes. The immunogenic GL261 glioma model may respond differently than the more resistant SB28 model [6] [8].

- **Solution:** Carefully select the model based on your research question. Use patient-derived xenograft (PDX) panels to better represent human tumor heterogeneity [2].

Mechanism of Action Pathway

The following diagram illustrates the sequence of cellular events triggered by **Avanbulin**, from tubulin binding to final cell fate.



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I hope this structured information provides a solid foundation for your technical support center. The field is advancing, and the most current clinical trial data can typically be found on official registries like ClinicalTrials.gov (using identifiers **NCT03250299** and **NCT02490800** mentioned in the research [2] [4]).

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